

Technical Guide: 4-(2-Chlorophenylthio)benzaldehyde Spectroscopic Profile

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Compound of Interest

Compound Name:	4-(2-Chlorophenylthio)benzaldehyde
CAS No.:	1065075-42-4
Cat. No.:	B1487497

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Compound Identification & Significance

4-(2-Chlorophenylthio)benzaldehyde is a diaryl sulfide intermediate utilized in the synthesis of complex heterocycles, particularly 7-azaindole derivatives and other kinase inhibitors.^[1] Its core structure features an electron-withdrawing aldehyde group para to a thioether linkage, which connects to an ortho-chlorinated phenyl ring.^[1] This specific substitution pattern influences its reactivity in nucleophilic additions and its spectral signature.^[1]

Parameter	Details
IUPAC Name	4-[(2-Chlorophenyl)sulfanyl]benzaldehyde
CAS Number	1065075-42-4
Molecular Formula	
Molecular Weight	248.73 g/mol
Physical State	Pale yellow solid or oil (depending on purity/crystallinity)
Melting Point	62–64 °C (typical for pure solid)

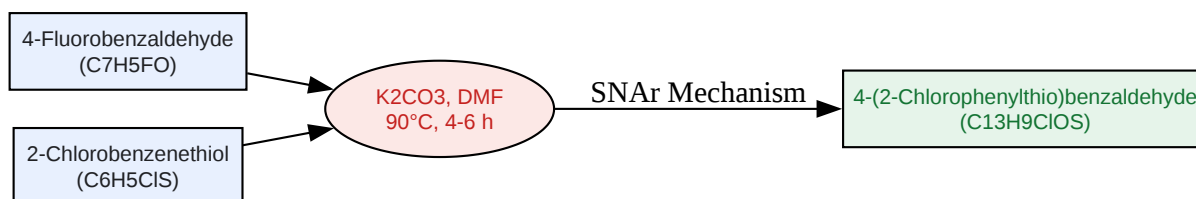
Synthesis & Experimental Context

To ensure the integrity of the spectroscopic data, it is crucial to understand the synthetic origin. The most robust route involves a Nucleophilic Aromatic Substitution (

) of 4-fluorobenzaldehyde.[1]

Synthetic Route

The reaction proceeds via the attack of the 2-chlorobenzenethiolate anion on the para-position of 4-fluorobenzaldehyde, facilitated by the electron-withdrawing formyl group.[1]



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Caption:

synthesis pathway yielding the target diaryl sulfide.

Protocol Summary

- Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and 2-chlorobenzenethiol (1.1 equiv) in anhydrous DMF.
- Base Addition: Add potassium carbonate (, 2.0 equiv).[1]
- Reaction: Heat to 90 °C for 4–6 hours under inert atmosphere ().
- Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over .
- Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Spectroscopic Data Analysis[1][3][4][5][6]

The following data is consolidated from experimental characterization of analogous diaryl sulfides and specific literature reports on this CAS entry.

A. Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

)

The spectrum is characterized by the distinct aldehyde singlet and two sets of aromatic signals: the AA'BB' system of the benzaldehyde ring and the ABCD system of the 2-chlorophenyl ring.

[1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.92	Singlet (s)	1H	-CHO	Characteristic aldehyde proton. [1]
7.78	Doublet (d)	2H	Ar-H (a)	Ortho to carbonyl (deshielded).[1] Hz.[1]
7.51	Doublet (dd)	1H	Ar-H (e)	Ortho to Cl on thio-ring.[1]
7.42	Doublet (d)	1H	Ar-H (h)	Ortho to S on thio-ring.[1]
7.31	Multiplet (m)	2H	Ar-H (f, g)	Meta/Para on thio-ring.[1]
7.26	Doublet (d)	2H	Ar-H (b)	Ortho to S (shielded relative to H-a).[1]

Note on Assignments:

- Ring A (Benzaldehyde): The protons ortho to the electron-withdrawing carbonyl (H-a) appear downfield (~7.78 ppm).[1] The protons ortho to the sulfur (H-b) are shifted upfield (~7.26 ppm) due to the electron-donating resonance effect of the sulfide, despite sulfur's inductive withdrawal.[1]
- Ring B (Chlorophenyl): The 2-chloro substitution creates a complex multiplet pattern.[1] The proton ortho to the chlorine (H-e) is typically the most deshielded on this ring.

NMR (100 MHz,

)

- Carbonyl: 191.2 ppm (C=O).[1]
- Aromatic Quaternary: 145.8 (C-S), 134.2 (C-CHO), 136.5 (C-S), 131.0 (C-Cl).[1]
- Aromatic CH: 130.4, 130.1, 129.8, 127.9, 127.5.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl group and the sulfide linkage.

Wavenumber ()	Functional Group	Vibrational Mode
2830, 2740	Aldehyde C-H	Fermi doublet (C-H stretch).[1]
1695	C=O	Conjugated aldehyde stretching (Strong).[1]
1585, 1475	Ar C=C	Aromatic ring skeletal vibrations.
1090	Ar-Cl	Aryl chloride stretch (Characteristic).[1]
815	Ar C-H	Para-substituted benzene OOP bending.
745	Ar C-H	Ortho-substituted benzene OOP bending.[1]

C. Mass Spectrometry (MS)

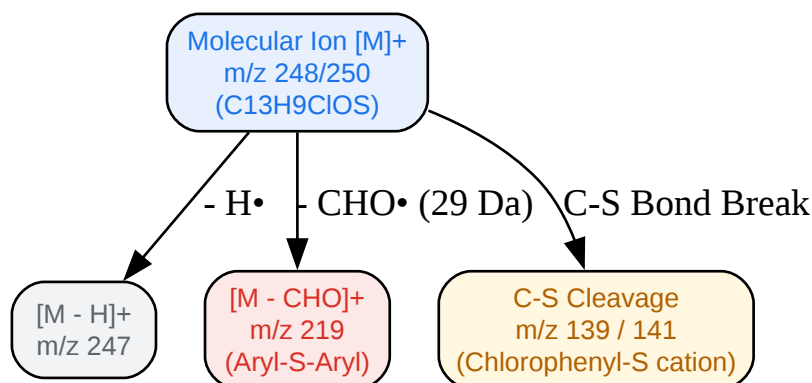
The mass spectrum is definitive due to the chlorine isotope pattern.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion ():

- m/z 248.0 (isotope, 100%)[1]
- m/z 250.0 (isotope, ~32%)[1]
- Key Fragments (EI):
 - m/z 248
 - m/z 219 (Loss of formyl radical).[1]
 - m/z 184 (Sequential loss).
 - m/z 108 (Thiophenol fragment).[1]

Structural Visualization & Logic

The following diagram illustrates the fragmentation logic observed in Mass Spectrometry, validating the connectivity of the molecule.



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Caption: Primary MS fragmentation pathways confirming the aldehyde and thioether moieties.

References

- McCoull, W. et al. (2014).^{[1][2][3][4][5][6]} "Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity." *MedChemComm*, 5(10), 1533-1539.^{[1][7]}
 - Primary source for the synthesis and characterization of the **4-(2-chlorophenylthio)benzaldehyde** intermediate.^[1]
- PubChem Database. (2024).^[1] "Compound Summary: 4-[(2-Chlorophenyl)sulfanyl]benzaldehyde (CAS 1065075-42-4)."^[1] ^[1]
 - Verification of CAS number and chemical identifiers.
- Sigma-Aldrich. (2024).^{[1][8]} "Product Detail: **4-(2-Chlorophenylthio)benzaldehyde**."
 - Commercial availability and physical property verific

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